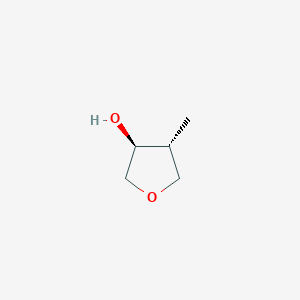

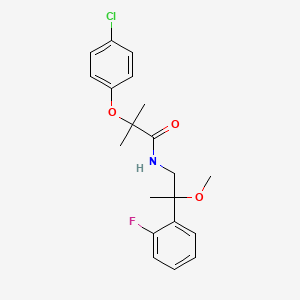

![molecular formula C18H18N6O4 B3010187 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034322-67-1](/img/structure/B3010187.png)

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex pyrimidine derivatives, such as the one , often involves the reaction of aminopyridines with cyanoacetates. A relevant study shows that the reaction between 2-aminopyridine and ethyl cyanoacetate under high pressure leads to the formation of 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones. This reaction can yield different products depending on the initial pyridine structure and the reaction conditions, such as pressure and the presence of a vacuum. The study also explored the transformation of synthesized isomers, finding that cyanoacetamides can cyclize into pyrido[1,2-a]pyrimidin-2-ones when treated with an alcoholic solution of HCl. Conversely, the pyrimidine ring can open upon sublimation or heating in DMSO .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The compound contains a pyrimidine ring, which is a common feature in many biologically active molecules. The structure of the pyrimidine ring can be modified to yield different isomers, which can have significant effects on the compound's chemical behavior and biological activity. The presence of substituents on the pyrimidine ring, such as a cyclopropyl group or various amide functionalities, can further influence the molecule's properties .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cyclization and ring-opening, as mentioned earlier. These reactions are influenced by factors such as the chemical environment and the presence of catalysts like HCl. The cyclization of cyanoacetamides into pyrido[1,2-a]pyrimidin-2-ones is an example of such a reaction, which can be induced by acidic conditions. The reverse process, the opening of the pyrimidine ring, can occur under certain conditions, such as heating in DMSO .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like the compound are determined by their molecular structure. The presence of various functional groups, such as amides and oxo groups, can affect the compound's solubility, stability, and reactivity. For instance, the solubility in organic solvents like DMSO can be crucial for the compound's application in biological studies or pharmaceutical development. The stability of the compound under different conditions, such as temperature and pH, is also an important consideration for its practical use .

A specific case study involving a structurally related pyrimidine derivative, NK3201, demonstrated its potential as a chymase inhibitor. NK3201 was shown to prevent intimal hyperplasia in balloon-injured carotid arteries in dogs. The study found that NK3201 significantly reduced chymase activity in the injured arteries without affecting other enzymes like angiotensin-converting enzyme. This suggests that the pyrimidine core, when appropriately substituted, can lead to compounds with significant biological activity, highlighting the importance of the molecular structure in the design of therapeutic agents .

科学的研究の応用

Antimicrobial and Antifungal Applications

A series of pyrimidinone and oxazinone derivatives, including those similar in structure to the chemical compound , have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds were developed using citrazinic acid as a starting material and showed comparable activities to reference drugs such as streptomycin and fusidic acid, indicating their potential as antimicrobial agents (Hossan et al., 2012).

Antitumor Activities

Several studies have demonstrated the antitumor potential of pyrimidine derivatives. For instance, novel pyrazolopyrimidines derivatives have been synthesized and shown to possess significant anticancer and anti-5-lipoxygenase activities, highlighting their potential as therapeutic agents against cancer (Rahmouni et al., 2016). Additionally, new heterocycles incorporating antipyrine moiety were evaluated for their antimicrobial and anticancer activities, further supporting the versatility of pyrimidine derivatives in scientific research (Bondock et al., 2008).

Dual Cytokine Regulator

A pyrimidylpiperazine derivative related in function to the queried compound has been identified as a dual cytokine regulator, capable of inhibiting the release of tumor necrosis factor-alpha while augmenting the release of interleukin-10. This compound protected mice from endotoxin-induced shock, suggesting a novel approach for treating conditions such as septic shock, rheumatoid arthritis, and Crohn's disease by modulating cytokine production (Fukuda et al., 2000).

作用機序

特性

IUPAC Name |

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4/c25-14(9-23-10-21-13(8-15(23)26)11-3-4-11)19-6-7-24-17(27)12-2-1-5-20-16(12)22-18(24)28/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,19,25)(H,20,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBCDKCJAFPJMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)

![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)

![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)

![(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3010125.png)